Surface Monolayer Packing Density: Hexyl Spacer Gives 1.9× Higher Coverage Than Phenyl on Si(111) Photoelectrodes
In a systematic Langmuir study of sterically controlled Si(111) surface passivation using Ph–diO–SiR₃ linkers, the surface coverage decreased monotonically with increasing substituent bulk: 57% (R = CH₃) → 21% (R = hexyl) → 15% (R = iPr) → 11% (R = phenyl) [1]. The hexyl-substituted silane therefore provides nearly double the molecular footprint density of the phenyl analog (21% vs. 11%), while the phenyl variant yields the sparsest monolayer of the series. For users requiring intermediate packing densities that balance steric protection with site accessibility for subsequent functionalization, the hexyl derivative occupies a unique design window not achievable with phenyl or methyl analogs alone [1].
| Evidence Dimension | Surface coverage (%) of Ph–diO–SiR₃ monolayers on Si(111)–H |
|---|---|
| Target Compound Data | 21% (R = n-hexyl) |
| Comparator Or Baseline | 11% (R = phenyl); 57% (R = CH₃, baseline); 15% (R = iPr) |
| Quantified Difference | Hexyl coverage is 1.9× higher than phenyl; 2.7× lower than methyl |
| Conditions | Si(111)–H surface; electroless attachment; para-F substituent on linker; coverage quantified by XPS |
Why This Matters
For photoelectrode passivation where steric spacing must be precisely controlled to permit subsequent deprotection or catalytic site installation, the hexyl substituent uniquely delivers intermediate coverage that neither methyl (too dense) nor phenyl (too sparse) can provide.
- [1] Pekarek, R. T., Celio, H., & Rose, M. J. (2018). Synthetic Insights into Surface Functionalization of Si(111)–R Photoelectrodes: Steric Control and Deprotection of Molecular Passivating Layers. Langmuir, 34(22), 6328–6337. Coverage series: 57% (CH₃) → 21% (hexyl) → 15% (iPr) → 11% (phenyl). DOI: 10.1021/acs.langmuir.7b03564 View Source
